molecular formula C5H7N3O B14859347 3,4,6,7-Tetrahydropyrano[3,4-D][1,2,3]triazole

3,4,6,7-Tetrahydropyrano[3,4-D][1,2,3]triazole

Cat. No.: B14859347
M. Wt: 125.13 g/mol
InChI Key: OHQDTNIVIVZPNB-UHFFFAOYSA-N
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Description

3,4,6,7-Tetrahydropyrano[3,4-D][1,2,3]triazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is part of the broader class of triazoles, which are known for their diverse biological activities and chemical stability. The unique structure of this compound makes it a valuable scaffold for the development of new pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6,7-Tetrahydropyrano[3,4-D][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular azide-alkyne cycloaddition, which can be catalyzed by copper (Cu) or ruthenium (Ru) catalysts. For example, the reaction of azides with acetylenedicarboxylic acid esters can yield the desired triazole ring system .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4,6,7-Tetrahydropyrano[3,4-D][1,2,3]triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole ring, often facilitated by the presence of electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, and other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH₄, LiAlH₄, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced triazole analogs.

Scientific Research Applications

3,4,6,7-Tetrahydropyrano[3,4-D][1,2,3]triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,6,7-Tetrahydropyrano[3,4-D][1,2,3]triazole involves its interaction with specific molecular targets and pathways. For instance, it can bind to enzymes and receptors, modulating their activity. The triazole ring can form hydrogen bonds and other interactions with amino acids in the active sites of enzymes, leading to inhibition or activation of enzymatic functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,6,7-Tetrahydropyrano[3,4-D][1,2,3]triazole is unique due to its fused pyrano and triazole rings, which confer enhanced stability and biological activity. This structural feature allows for more diverse interactions with biological targets, making it a valuable scaffold for drug discovery and development.

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

2,4,6,7-tetrahydropyrano[3,4-d]triazole

InChI

InChI=1S/C5H7N3O/c1-2-9-3-5-4(1)6-8-7-5/h1-3H2,(H,6,7,8)

InChI Key

OHQDTNIVIVZPNB-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=NNN=C21

Origin of Product

United States

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